![molecular formula C9H11NO B083816 5,6,7,8-Tetrahydroquinolin-8-ol CAS No. 14631-46-0](/img/structure/B83816.png)
5,6,7,8-Tetrahydroquinolin-8-ol
Overview
Description
5,6,7,8-Tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C9H11NO . It is also referred to as Bz-tetrahydroisoquinoline . It is harmful by inhalation, in contact with skin, and if swallowed .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol involves several steps. One method involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which gives trans-decahydroquinolines . Another method involves a novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine, involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinolin-8-ol is characterized by a tetrahydroquinoline core with a hydroxyl group at the 8-position . The molecular weight of the compound is 149.19 g/mol . The InChI string representation of the molecule is InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9 (7)8/h2,4,6,8,11H,1,3,5H2
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydroquinolin-8-ol include a molecular weight of 149.19 g/mol . The compound has a XLogP3-AA value of 0.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 33.1 Ų .
Scientific Research Applications
Anticancer Activity
5,6,7,8-Tetrahydroquinolin-8-ol: has been evaluated for its potential in cancer treatment. Studies have shown that derivatives of this compound can inhibit the growth and proliferation of colorectal cancer cells by inducing cellular stress through reactive oxygen species (ROS) . This compound disrupts the balance of cell survival, leading to autophagy via the PI3K/AKT/mTOR signaling pathway, suggesting its potential as a lead compound in anticancer drug discovery .
Antimicrobial Properties
Compounds structurally related to 5,6,7,8-Tetrahydroquinolin-8-ol have demonstrated significant antimicrobial activity. They have been found to effectively block pilus biogenesis in uropathogenic Escherichia coli, which is responsible for urinary tract infections . This highlights the compound’s potential application in developing new antimicrobial agents.
Antioxidant Capabilities
The structure of 5,6,7,8-Tetrahydroquinolin-8-ol suggests it may possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage, and this compound could be used in research focused on oxidative stress-related diseases .
Neuroprotective Effects
Due to its potential antioxidant activity, 5,6,7,8-Tetrahydroquinolin-8-ol may also be researched for neuroprotective effects. Compounds with antioxidant properties are often studied for their ability to protect neuronal cells against oxidative stress, which is implicated in neurodegenerative diseases .
Enantiomer Interaction with Biological Targets
The chiral nature of 5,6,7,8-Tetrahydroquinolin-8-ol allows for the synthesis of enantiopure forms, which can interact differently with biological targets. This property is particularly useful in evaluating the compound’s effect on various human tumor cell lines, providing insights into the development of more effective anticancer drugs .
Chemical Synthesis and Drug Development
5,6,7,8-Tetrahydroquinolin-8-ol: serves as an important building block in chemical synthesis. It is used in the total synthesis of complex molecules, such as desoxycodeine-D, and can be a key intermediate in the development of new pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHYOBSOVFBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473423 | |
Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-8-ol | |
CAS RN |
14631-46-0 | |
Record name | 8-Hydroxy-5,6,7,8-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14631-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14631-46-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol?
A: The synthesis of enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol [(S)-1] and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [(R)-2] has been achieved through lipase-catalyzed kinetic acetylation of the racemic mixture [, ]. This is significant because it provides a way to obtain both enantiomers with excellent chemical yields, which is crucial for developing chiral drugs and other biologically active compounds.
Q2: How can enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol be further modified?
A: Research demonstrates that the (R)-enantiomer can undergo various transformations [, ]. For instance, mesylation of (R)-5,6,7,8-tetrahydroquinolin-8-ol, followed by substitution reactions with nucleophiles like azide, thioacetate, dimethyl malonate anions, and benzylamine, yields enantiomerically pure substituted derivatives with inverted configuration.
Q3: What are the potential applications of the modified 5,6,7,8-Tetrahydroquinolin-8-ol derivatives?
A: The research highlights the potential of these derivatives as chiral building blocks for synthesizing more complex molecules [, ]. The ability to introduce various substituents at the 8-position with controlled stereochemistry makes these compounds valuable starting materials for medicinal chemistry and drug discovery. For instance, the (S)-enantiomer can be converted to 5,6,7,8-tetrahydroquinolin-8-yl thioether derivatives, which may possess diverse biological activities.
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